Finasteride, a well-known 5α-reductase inhibitor, has been extensively studied for its therapeutic applications, particularly in the treatment of benign prostatic hyperplasia (BPH) and male pattern hair loss (androgenetic alopecia, AGA). The drug's efficacy stems from its ability to inhibit the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen involved in the pathophysiology of these conditions. Research has also delved into the drug's mechanism of action, its effects on various isozymes of 5α-reductase, and its impact on other physiological processes, such as oxidative stress and acetylcholinesterase activity in the brain123456.
Finasteride's mechanism of action involves the inhibition of 5α-reductase, an enzyme responsible for the conversion of testosterone to DHT. Studies have shown that finasteride is a potent, reversible inhibitor of rat type 1 5α-reductase and an even more potent inhibitor of type 2 isozyme, forming a high-affinity complex with the latter. This interaction with the type 2 isozyme-NADPH complex leads to the formation of a ternary complex, which then rearranges to a high-affinity complex, effectively reducing the enzyme's activity1. In humans, finasteride acts as a mechanism-based inhibitor of the type 2 isozyme, leading to the formation of an enzyme-bound NADP-dihydrofinasteride adduct. This process is characterized by a low partition ratio, indicating that nearly every catalytic event results in enzyme inhibition2. Additionally, finasteride has been shown to competitively inhibit human steroid 5β-reductase (AKR1D1) without acting as a mechanism-based inactivator, providing insights into its selectivity and potential off-target effects4.
Finasteride's primary application is in the treatment of BPH, where it reduces the local production of DHT, a growth-promoting androgen. Long-term treatment with finasteride has been shown to significantly inhibit type II 5α-reductase enzymatic activity in the human prostate, with a lesser effect on the type I isozyme. This selectivity suggests that finasteride primarily targets the type II isozyme in vivo, which is upregulated in response to the drug5.
Another significant application of finasteride is in the treatment of AGA in men. By inhibiting 5α-reductase, finasteride prevents the formation of DHT, which is implicated in hair loss. Clinical studies have demonstrated that finasteride treatment leads to improvements in hair growth and density, with a favorable safety profile and minimal adverse events such as reduced libido, decreased ejaculate volume, and gynecomastia6.
Finasteride has also been investigated for its effects on brain oxidative stress and acetylcholinesterase activity in acute thioacetamide-induced hepatic encephalopathy in rats. The drug exhibits regionally selective effects, with the potential to improve the course of hepatic encephalopathy by modulating oxidative stress and enzyme activity in various brain regions3.
The drug's impact on prostatic bleeding has been attributed to its effect on vascular endothelial growth factor (VEGF) expression and microvessel density. Treatment with finasteride has been associated with decreased VEGF expression and microvessel density in prostatic suburethral tissue, providing a possible mechanism for the reduction of prostatic urethral bleeding observed in treated patients8.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6